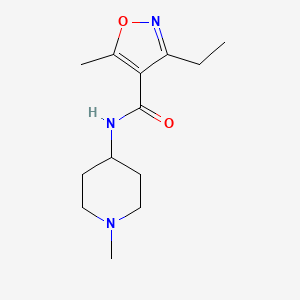![molecular formula C13H12FNO2S B5154001 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5154001.png)
2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide, also known as FPMA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thioacetamide derivatives and has been studied for its potential therapeutic effects in various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide in lab experiments is its high purity and good yields. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of interest is its potential use in the treatment of other diseases such as neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide and its potential therapeutic applications.
Conclusion
2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide is a chemical compound with potential applications in scientific research. Its synthesis method is relatively simple and yields a high purity product. 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide has been studied for its potential therapeutic effects in various diseases such as cancer and inflammation. Its mechanism of action is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide has a variety of biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. Further research is needed to fully understand the potential applications of 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide in scientific research.
Métodos De Síntesis
The synthesis of 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide involves the reaction of 2-furylmethylamine with 4-fluorobenzenethiol in the presence of acetic anhydride and pyridine. The resulting product is then acetylated with acetic anhydride to obtain 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide. This method has been reported to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and pain. Studies have shown that 2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide has anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-10-3-5-12(6-4-10)18-9-13(16)15-8-11-2-1-7-17-11/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUFUJYUOGRHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B5153928.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
![3-chloro-N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153945.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5153947.png)
![7-(2-methylphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5153950.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-pyridinamine](/img/structure/B5153957.png)


![3-ethyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153977.png)
![(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate](/img/structure/B5153980.png)
![3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5153987.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5153994.png)
![N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154025.png)